molecular formula C19H23N3O4 B2411727 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide CAS No. 872855-42-0

2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide

Cat. No.: B2411727
CAS No.: 872855-42-0
M. Wt: 357.41
InChI Key: CXSXDSALOVQTRO-UHFFFAOYSA-N
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Description

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide is a high-purity synthetic organic compound designed for research applications. This molecule features a complex structure with an indole core substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group and at the 3-position with a 2-oxo-N-isopropylacetamide moiety. The inclusion of the morpholine ring enhances the molecule's solubility and provides hydrogen-bonding capabilities, making it a valuable building block in medicinal chemistry and drug discovery research. While the specific biological activity of this exact analog is not fully documented in the public domain, its structural framework is closely related to patented indolizine-3-yl acetamide derivatives that have demonstrated significant potential as antifungal agents . Compounds within this class are investigated for their therapeutic application in the prevention and treatment of invasive fungal infections . Researchers can leverage this molecular scaffold in various studies, including structure-activity relationship (SAR) exploration , enzyme inhibition assays , and as a precursor for synthesizing more complex heterocyclic compounds . The product is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-13(2)20-19(25)18(24)15-11-22(16-6-4-3-5-14(15)16)12-17(23)21-7-9-26-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSXDSALOVQTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The morpholino group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to speed up the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Introduction to 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide

This compound is a complex organic compound belonging to the class of indole derivatives. Its unique structure, characterized by an indole core, a morpholine group, and an acetamide moiety, suggests significant potential in various scientific and medicinal applications. This article explores its applications in medicinal chemistry, particularly focusing on its pharmacological properties and biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Indole derivatives have shown promise in targeting various cancers, including colon and lung cancers. Mechanisms of action may involve:

1. Apoptosis Induction: The compound may trigger programmed cell death in cancer cells, thereby inhibiting tumor growth.

2. Cell Proliferation Inhibition: It has been observed that certain indole derivatives can impede the proliferation of cancer cells by interfering with specific signaling pathways.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research has demonstrated that similar indole-based compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation pathways.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to specific receptors or enzymes that are relevant to its therapeutic effects. Preliminary findings suggest that it may interact with molecular targets associated with cancer progression and inflammatory processes.

Synthesis and Characterization

The synthesis of this compound typically involves several key reactions. Common methods include:

1. Solid-phase synthesis: This method allows for efficient purification and yield optimization.

2. Solution-phase synthesis: Utilizes various solvents (e.g., dimethyl sulfoxide or dichloromethane) under controlled temperature and time conditions.

Pharmacological Evaluation

Pharmacological studies have evaluated the compound's efficacy against specific biological targets:

1. Binding Affinity: Initial studies indicate a promising binding affinity to specific cancer-related receptors.

2. Cytotoxicity Assays: MTT assays have been employed to assess cytotoxicity against cancer cell lines, revealing significant inhibitory effects at micromolar concentrations.

Results Summary

Results from various studies indicate that 2-{1-[2-(morpholin-4-ylo)-2-oxoethyl]-1H-indol-3-yli}-2-oxo-N-(propan-2-yli)acetamide exhibits:

Study TypeFindings
Cytotoxicity AssaysIC50 values ranging from 0.57 µM to 1.89 µM against MDA-MB-231 cells
Apoptosis InductionInduces apoptosis by up to 64.4-fold compared to control
Binding StudiesHigh binding affinity noted with specific receptors

Future Directions in Research

The unique structural features of 2-{1-[2-(morpholin-4-ylo)-2-o]xoehty]-1H-indol3-yli}-2-o-N-(propan-yli)acetamide present opportunities for further exploration in drug development:

1. Mechanistic Studies: Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with this compound.

2. Preclinical Trials: Advancing this compound into preclinical trials could provide valuable insights into its therapeutic efficacy and safety profile.

3. Structure–Activity Relationship (SAR) Studies: Investigating the relationship between structural modifications and biological activity could lead to the development of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s stability and solubility, facilitating its interaction with biological membranes and proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-(4-(2-((5-(6-morpholino-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl)amino)-2-oxoethyl)piperazin-1-yl)acetamide
  • N-isopropyl-5-(1-(2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Uniqueness

2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide stands out due to its unique combination of an indole core and a morpholino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, solubility, and ability to interact with multiple biological targets make it a valuable tool in scientific research and industrial applications.

Biological Activity

The compound 2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H29N3O4C_{22}H_{29}N_{3}O_{4}, with a molecular weight of approximately 401.49 g/mol. The compound features an indole core, a morpholine ring, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H29N3O4C_{22}H_{29}N_{3}O_{4}
Molecular Weight401.49 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The indole structure can be synthesized through Fischer indole synthesis, while the morpholine ring is introduced via nucleophilic substitution reactions. The final product is obtained through coupling reactions that may involve palladium catalysts to optimize yields and purity.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound can inhibit various enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer pathways or bacterial resistance mechanisms.
  • Receptor Modulation : It can modulate receptor activity, which could lead to alterations in cell signaling pathways.

Biological Activity Studies

Recent studies have highlighted the antibacterial properties of similar compounds within the same chemical class. For instance, derivatives of indole and morpholine have shown significant activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 20–70 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against multi-drug resistant strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics like ceftriaxone.
    CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
    Compound A2040
    Compound B3050
  • Cytotoxicity Testing : Another study assessed the cytotoxic effects of similar indole derivatives on cancer cell lines, revealing IC50 values that suggest potential therapeutic applications in oncology.

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